molecular formula C9H6ClNO2S B599793 Isoquinoline-6-sulfonyl chloride CAS No. 107322-01-0

Isoquinoline-6-sulfonyl chloride

Cat. No. B599793
M. Wt: 227.662
InChI Key: KWADYKRPIUHOTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . There are several methods for the synthesis of isoquinoline and its derivatives, including metal catalysts and catalyst-free processes in water . A novel TsCl-mediated domino sequence has been developed to access quinolone-based antibiotics, such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, and the precursor of grepftfloxacin and ozenoxacin .


Chemical Reactions Analysis

Isoquinolines have been synthesized through various methods, including the Conrad–Limpach reaction, Knorr quinoline synthesis, and Doebner–von Miller reaction . A novel TsCl-mediated domino sequence has been developed to access quinolone-based antibiotics .

Safety And Hazards

Isoquinoline-6-sulfonyl chloride may cause severe skin burns and eye damage .

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The quinolone-based antibiotic drug analogues could also be efficiently synthesized by varying the starting materials and chemical reagents for discovering and developing new antibiotics .

properties

IUPAC Name

isoquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWADYKRPIUHOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-6-sulfonyl chloride

Synthesis routes and methods I

Procedure details

4.0 g of commercially available 6-aminoisoquinoline was suspended in 40 mL of concentrated hydrochloric acid (35%) with cooling at 0° C. To the suspension, 4.0 g of sodium nitrite was added in small portions, and the mixture was stirred for 30 minutes. This reaction solution was added dropwise at 0° C. to a mixed solution of 20 mL of acetic acid saturated with sulfite gas generated from sodium bisulfite and sulfuric acid, and 298 mg of copper chloride, and the mixture was stirred for 1 hour. The mixture was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane (100 mL×2). The obtained organic layer was washed with saturated saline and then dried over anhydrous sodium sulfate. A dichloromethane solution obtained by filtration was used in the next reaction without being further purified because the compound of interest was unstable.
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Synthesis routes and methods II

Procedure details

4.0 g of 6-aminoisoquinoline (Reference Compound 1) was suspended at 0° C. in 40 mL of concentrated hydrochloric acid (35%). To the suspension, 4.0 g of sodium nitrite was added in small portions, and the mixture was stirred for 30 minutes. This reaction solution was added dropwise at 0° C. to a mixed solution of 20 mL of acetic acid saturated with sulfite gas generated from sodium bisulfite and sulfuric acid, and 298 mg of copper chloride, and the mixture was stirred for 1 hour. The mixture was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane (100 mL×2). The organic layer was washed with saturated saline and then dried over anhydrous sodium sulfate. The obtained dichloromethane solution was used in the next reaction without being further purified because the compound of interest was unstable.
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4 g
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